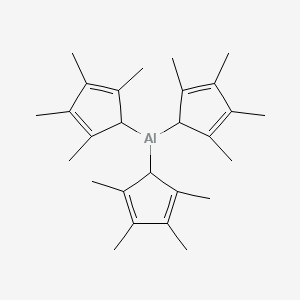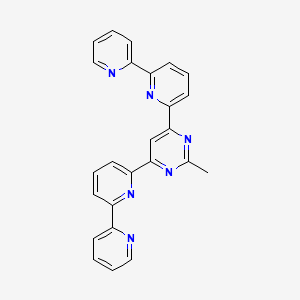
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine intermediates under controlled conditions. For instance, the use of organolithium reagents can facilitate regioselective nucleophilic substitution reactions to introduce the desired substituents at specific positions on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in tetrahydrofuran (THF) at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully or partially hydrogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. For instance, it may inhibit enzyme activity by forming stable complexes with metal ions at the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine: A curcumin analog with potential biological activities.
4,6-Dihydroxy-2-methylpyrimidine: A precursor for azo dye synthesis.
Uniqueness
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel ligands and exploring new chemical reactivities.
Propriétés
Numéro CAS |
183473-19-0 |
|---|---|
Formule moléculaire |
C25H18N6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C25H18N6/c1-17-28-24(22-12-6-10-20(30-22)18-8-2-4-14-26-18)16-25(29-17)23-13-7-11-21(31-23)19-9-3-5-15-27-19/h2-16H,1H3 |
Clé InChI |
NUPQJKOESYJUTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


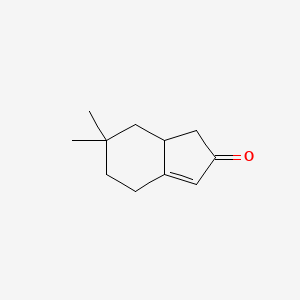
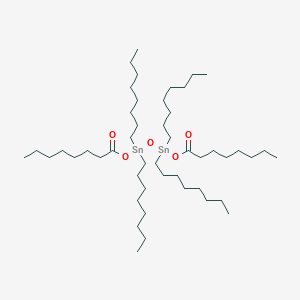
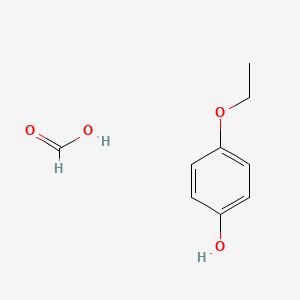

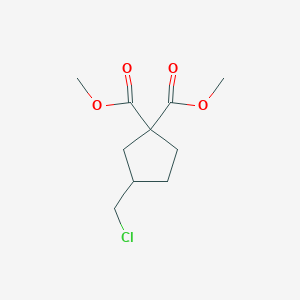
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
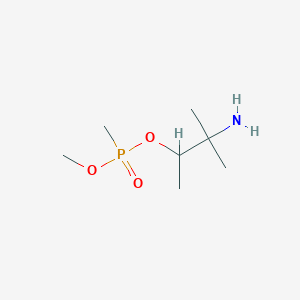

![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
